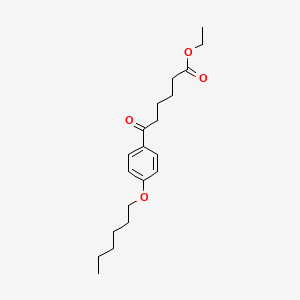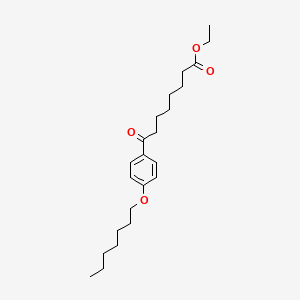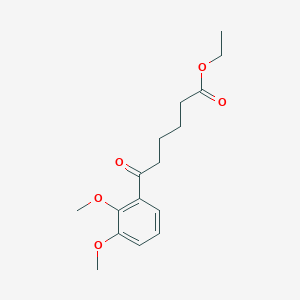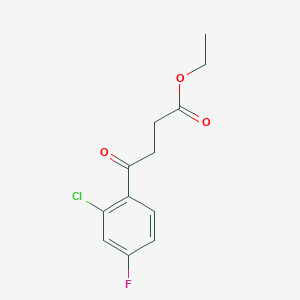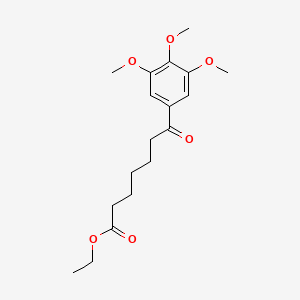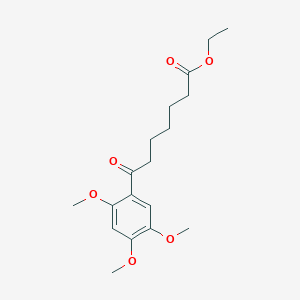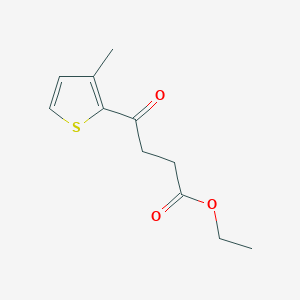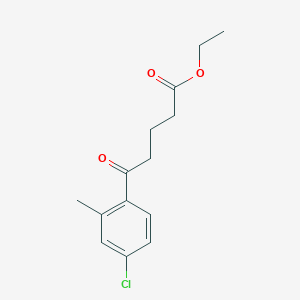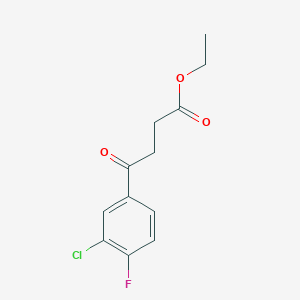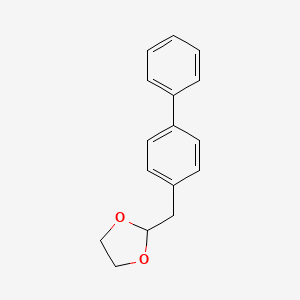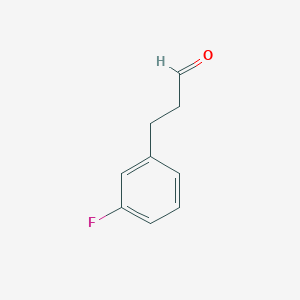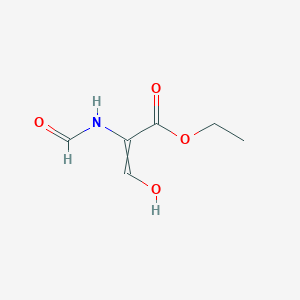
6-Fluoro-1H-indazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1H-indazole-4-carboxylic acid is a compound that belongs to the indazole class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a fluorine atom at the 6-position in this particular compound suggests potential for unique chemical properties and biological activity.
Synthesis Analysis
The synthesis of related fluorinated indazole compounds has been reported in the literature. For instance, 6-fluoroindan-1-carboxylic acid was synthesized from 3-fluorobenzaldehyde through a six-step process, which involved the formation of intermediates such as 3-fluorophenylcyanoethylacrylate, 3-fluorophenyl succinic acid, and 6-fluoro-3-oxo-indan-1-carboxylic acid. These intermediates and the final product were characterized using comprehensive spectral data analyses . Although the synthesis of 6-fluoro-1H-indazole-4-carboxylic acid is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds within the indazole series can be complex, and their behavior during reactions such as decarboxylation can lead to unexpected products. For example, the decarboxylation of 1-arylindazole-3-carboxylic acids can result in both the expected 1-arylindazole and a product of heterocyclic ring fission, such as N-arylanthranilonitrile. The presence of electron-withdrawing groups like nitro or chloro on the 1-aryl substituent can significantly influence the proportion of these products . This suggests that the molecular structure of 6-fluoro-1H-indazole-4-carboxylic acid could also exhibit interesting reactivity due to the presence of the fluorine atom.
Chemical Reactions Analysis
The reactivity of fluorinated indazole compounds can be inferred from studies on similar structures. For instance, indazole reacted with fluoronitrobenzenes to yield nitroarylindazoles, and the behavior of these compounds under acidic conditions varied depending on the position of the nitro group, leading to different products including a novel indolo[1,2-b]indazole ring system . This indicates that 6-fluoro-1H-indazole-4-carboxylic acid may also participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indazole derivatives can be quite distinct. For example, the synthesis and properties of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid were described, and the molecular structure of a related precursor was determined by NMR spectroscopy and X-ray crystallography, revealing specific crystallographic parameters . While this does not directly provide information on 6-fluoro-1H-indazole-4-carboxylic acid, it does highlight the importance of fluorine in influencing the physical and chemical properties of such compounds, which could be relevant for the analysis of 6-fluoro-1H-indazole-4-carboxylic acid as well.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Indazole derivatives, including those related to 6-Fluoro-1H-indazole-4-carboxylic acid, have been synthesized and structurally characterized, highlighting their potential in creating new pharmacologically active compounds. For example, studies have detailed the synthesis and crystal structure of various indazole carboxylic acids, demonstrating their relevance in medicinal chemistry and drug design (Hu Yong-zhou, 2008; Jiu-Fu Lu et al., 2020).
Photophysical Properties
- Indazole derivatives have been explored for their photophysical properties, with studies demonstrating the synthesis and evaluation of novel indazole compounds exhibiting bright fluorescence, which could be leveraged in sensing applications and biological research. This includes the investigation of fluorophores within the indazole family, elucidating their potential in fluorescence-based applications (Anna Wrona-Piotrowicz et al., 2022).
Biological Activities
- Research on indazole derivatives has also explored their potential biological activities, including their use as analgesic agents and in antitumor applications. Specific studies have focused on the design, synthesis, and evaluation of indazole-based compounds, revealing their efficacy in preclinical models (Muhammad Zaheer et al., 2021; Xuechen Hao et al., 2017).
Coordination Polymers and Catalysis
- Indazole compounds have been utilized in the synthesis of coordination polymers, showcasing interesting properties such as catalytic activity and photoluminescence. This includes the development of new families of coordination polymers with potential applications in catalysis and material science (Huarui Wang et al., 2016).
Safety And Hazards
Orientations Futures
Indazole derivatives, including 6-Fluoro-1H-indazole-4-carboxylic acid, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives need to be explored in the future for the treatment of various pathological conditions . Furthermore, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized and show interesting magnetic properties . These materials could be further investigated for their potential applications in the field of luminescent materials with biomedical applications .
Propriétés
IUPAC Name |
6-fluoro-1H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWVTXZGFDDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646380 |
Source


|
| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indazole-4-carboxylic acid | |
CAS RN |
848678-59-1 |
Source


|
| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

